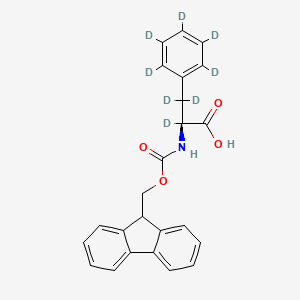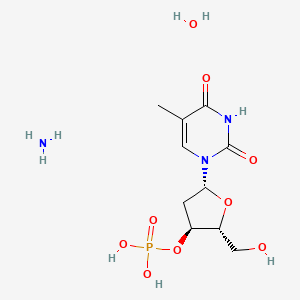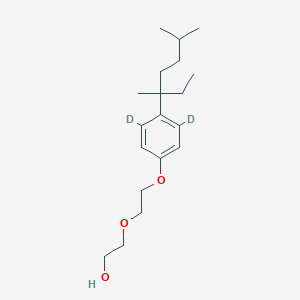
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is an organic compound that belongs to the class of alkylphenol ethoxylates. These compounds are known for their surfactant properties and are widely used in various industrial applications. The presence of deuterium atoms (d2) in the phenol ring makes this compound particularly useful in analytical chemistry, especially in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate typically involves the ethoxylation of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2. The reaction is carried out in the presence of a catalyst, usually a base such as potassium hydroxide, at elevated temperatures. The ethoxylation process involves the addition of ethylene oxide to the phenol compound, resulting in the formation of the diethoxylate derivative.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous feeding of ethylene oxide and the phenol compound into a reactor, with careful control of temperature and pressure to maintain the desired reaction conditions.
化学反应分析
Types of Reactions
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alkylphenol.
Substitution: The ethoxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the nature of the substituent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkylphenols.
Substitution: Various substituted phenol derivatives.
科学研究应用
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
作用机制
The mechanism of action of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where the compound helps to stabilize emulsions by reducing the interfacial tension between oil and water phases.
相似化合物的比较
Similar Compounds
- 4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate
- 4-(3,6-Dimethyl-3-heptyl)phenol diethoxylate
- 4-tert-Octylphenol diethoxylate
Uniqueness
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is unique due to the presence of deuterium atoms in the phenol ring. This isotopic labeling makes it particularly useful in analytical studies, where it can be used as an internal standard or tracer. The compound’s surfactant properties also make it valuable in various industrial applications, where it can improve the efficiency of processes involving emulsification, dispersion, and solubilization.
属性
CAS 编号 |
1173021-42-5 |
|---|---|
分子式 |
C19H32O3 |
分子量 |
310.5 g/mol |
IUPAC 名称 |
2-[2-[3,5-dideuterio-4-(3,6-dimethylheptan-3-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H32O3/c1-5-19(4,11-10-16(2)3)17-6-8-18(9-7-17)22-15-14-21-13-12-20/h6-9,16,20H,5,10-15H2,1-4H3/i6D,7D |
InChI 键 |
MXEUZASFOXCTSR-QFIQSOQBSA-N |
手性 SMILES |
[2H]C1=CC(=CC(=C1C(C)(CC)CCC(C)C)[2H])OCCOCCO |
规范 SMILES |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



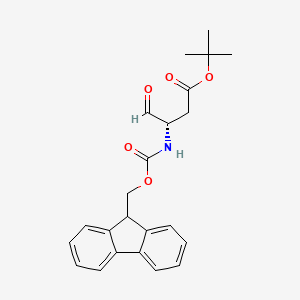

![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)

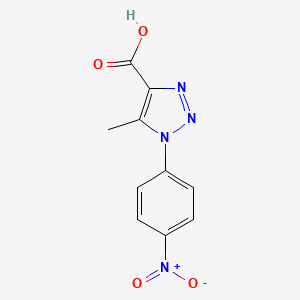



![D-[3-2H]Glucose](/img/structure/B12057919.png)
